2,4-dichloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylbenzenesulfonamide

Description

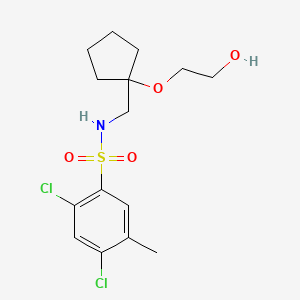

2,4-Dichloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,4-dichloro-5-methyl-substituted aromatic core. The sulfonamide group is linked to a cyclopentylmethyl moiety bearing a 2-hydroxyethoxy substituent.

Properties

IUPAC Name |

2,4-dichloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO4S/c1-11-8-14(13(17)9-12(11)16)23(20,21)18-10-15(22-7-6-19)4-2-3-5-15/h8-9,18-19H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNXCUFEPOLOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 403.30 g/mol. It features a dichlorobenzene ring, a sulfonamide group, and a cyclopentyl moiety with a hydroxyethoxy substituent. The structural characteristics contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through the aforementioned mechanism.

Biological Activity Data

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was attributed to the inhibition of folate synthesis pathways.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays performed on HeLa cells showed an IC50 value of 25 µg/mL, indicating that while the compound has significant antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. This dual activity suggests potential for further development as an anti-cancer agent.

Study 3: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups. This effect was measured using paw edema models in mice, where treated groups showed reduced swelling after administration.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of sulfonamide derivatives. Modifications to the cyclopentyl structure and sulfonamide group have been shown to improve both potency and selectivity against target pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on synthesis, substituent effects, and biological activities.

Structural Analogues: Chalcone-Sulfonamide Hybrids

Compounds such as (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (–4) share the 2,4-dichloro-5-methylbenzenesulfonamide core but incorporate a chalcone moiety (cinnamoylphenyl group) instead of the cyclopentylmethyl-hydroxyethoxy chain. Key differences include:

- Substituent Effects: The chalcone hybrids exhibit enhanced anticancer activity when bromine is introduced at the R-position, while the alkenyl group in the chalcone moiety contributes to antioxidant efficacy .

Synthesis :

- Chalcone-sulfonamides are synthesized via Claisen-Schmidt condensation between acetylated sulfonamides and benzaldehydes under basic conditions (KOH/EtOH) .

- The target compound’s synthesis likely involves alternative strategies, such as nucleophilic substitution or coupling reactions, though details are absent in the evidence.

- Biological Activity: Chalcone hybrids demonstrate moderate to potent anticancer activity (e.g., against leukemia cells) and antioxidant effects (IC50 values: 12–45 μM in DPPH assays) . Antimicrobial activity is also noted but less pronounced, suggesting selectivity for eukaryotic targets .

Other Sulfonamide Derivatives

- N-Substituted-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide (): These derivatives feature a 5-chloro-2-methoxyphenyl group linked to the sulfonamide. Compared to the target compound, the absence of a dichloro-substituted core and cyclopentylmethyl group may reduce steric hindrance, affecting target binding.

Benzamide-Based Analogues

- 3,4-Dichloro-N-(2-Dimethylamino-Cyclohexyl)-N-Methyl-Benzamide (): Regulated under the Dangerous Drugs Ordinance, this benzamide derivative shares a dichloro-substituted aromatic ring but lacks the sulfonamide group. Its pharmacological profile is likely distinct, possibly involving central nervous system (CNS) activity . This highlights a critical divergence: benzenesulfonamides (e.g., the target compound) are often explored for therapeutic applications, while certain benzamides may be controlled substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.